Cas no 412356-51-5 ((1r,4r)-4-propoxycyclohexan-1-amine, trans)
(1r,4r)-4-propoxycyclohexan-1-amine, trans Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine,4-propoxy-, trans-
- Cyclohexanamine, 4-propoxy-, trans- (9CI)
- (1r,4r)-4-propoxycyclohexan-1-amine, trans
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- MDL: MFCD20696017
- Inchi: InChI=1S/C9H19NO/c1-2-7-11-9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3
- InChI Key: MZUBANKASMUHHF-UHFFFAOYSA-N
- SMILES: O(CCC)C1CCC(CC1)N
Computed Properties
- Exact Mass: 157.147
- Monoisotopic Mass: 157.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
(1r,4r)-4-propoxycyclohexan-1-amine, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF96442-50mg |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 50mg |
$344.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-100mg |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 100mg |
$495.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-250mg |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 250mg |
$691.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-500mg |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 500mg |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-1g |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 1g |
$1358.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-2.5g |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 2.5g |
$2629.00 | 2024-04-20 | |
| A2B Chem LLC | AF96442-5g |
Cyclohexanamine, 4-propoxy-, trans- (9CI) |
412356-51-5 | 95% | 5g |
$3872.00 | 2024-04-20 | |
| Enamine | EN300-2985434-1g |
(1r,4r)-4-propoxycyclohexan-1-amine, trans |
412356-51-5 | 95% | 1g |
$1256.0 | 2023-09-06 | |
| Enamine | EN300-2985434-5g |
(1r,4r)-4-propoxycyclohexan-1-amine, trans |
412356-51-5 | 95% | 5g |
$3645.0 | 2023-09-06 | |
| Enamine | EN300-2985434-10g |
(1r,4r)-4-propoxycyclohexan-1-amine, trans |
412356-51-5 | 95% | 10g |
$5405.0 | 2023-09-06 |
(1r,4r)-4-propoxycyclohexan-1-amine, trans Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (1r,4r)-4-propoxycyclohexan-1-amine, trans
Comprehensive Overview of (1r,4r)-4-propoxycyclohexan-1-amine, trans (CAS No. 412356-51-5)
The compound (1r,4r)-4-propoxycyclohexan-1-amine, trans (CAS No. 412356-51-5) is a stereospecific amine derivative with a cyclohexane backbone, widely recognized for its unique structural and functional properties. This molecule features a trans configuration, which imparts distinct chemical stability and reactivity compared to its cis counterpart. The presence of a propoxy group at the 4-position and an amine group at the 1-position makes it a versatile intermediate in organic synthesis and pharmaceutical applications. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, agrochemicals, and material science.
In recent years, the demand for stereospecific compounds like (1r,4r)-4-propoxycyclohexan-1-amine, trans has surged, driven by advancements in asymmetric synthesis and chiral chemistry. This compound’s trans configuration is particularly valuable for designing molecules with enhanced bioavailability and reduced side effects, a hot topic in precision medicine. Users searching for "chiral amine synthesis" or "trans-cyclohexane derivatives" often encounter this compound, highlighting its relevance in cutting-edge research.
The synthesis of (1r,4r)-4-propoxycyclohexan-1-amine, trans typically involves stereoselective reduction or ring-opening reactions of functionalized cyclohexane precursors. Its propoxy side chain can be further modified to introduce additional functionalities, making it a scaffold molecule for diverse applications. For instance, it has been explored in the development of neuromodulators and enzyme inhibitors, aligning with the growing interest in central nervous system (CNS) therapeutics.
From an industrial perspective, CAS No. 412356-51-5 is gaining traction as a building block for high-value chemicals. Its stability under various conditions makes it suitable for scale-up processes, a critical factor for manufacturers optimizing cost-effective synthesis routes. Searches for "amine functionalization techniques" or "cyclohexane-based intermediates" frequently highlight this compound’s utility in green chemistry initiatives, where reducing waste and improving atom economy are prioritized.
Another area of interest is the compound’s potential role in material science. The trans-cyclohexane core offers rigidity and thermal stability, properties sought after in polymeric materials and liquid crystals. Researchers investigating "high-performance polymers" or "thermally stable amines" may find (1r,4r)-4-propoxycyclohexan-1-amine, trans a promising candidate for innovative applications.
In summary, (1r,4r)-4-propoxycyclohexan-1-amine, trans (CAS No. 412356-51-5) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and advanced materials. Its stereospecificity and functional groups make it a valuable tool for scientists addressing modern challenges in drug design and sustainable chemistry. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovative research and industrial applications.
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